![molecular formula C15H9ClN2O2 B14679878 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione CAS No. 34403-62-8](/img/structure/B14679878.png)
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione is a chemical compound with the molecular formula C15H9ClN2O2 It is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2-chlorophenylmethylideneamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with 2-chlorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.
化学反应分析
Types of Reactions
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Phenylphthalimide: Another related compound with a phenyl group instead of the 2-chlorophenyl group.
2-[(2-Bromophenyl)methylideneamino]isoindole-1,3-dione: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
34403-62-8 |
|---|---|
分子式 |
C15H9ClN2O2 |
分子量 |
284.69 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-13-8-4-1-5-10(13)9-17-18-14(19)11-6-2-3-7-12(11)15(18)20/h1-9H |
InChI 键 |
ZRRPREILZWWIAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
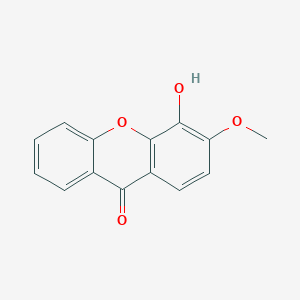
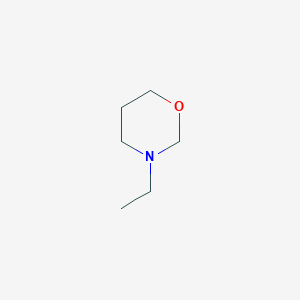

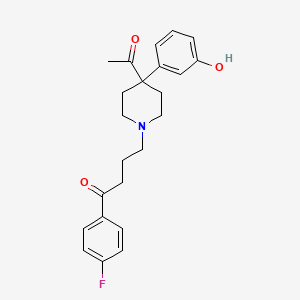
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
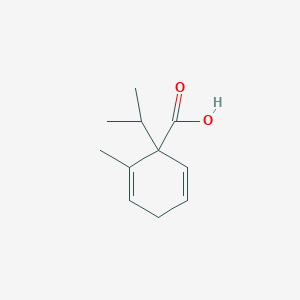

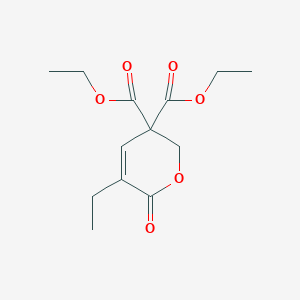
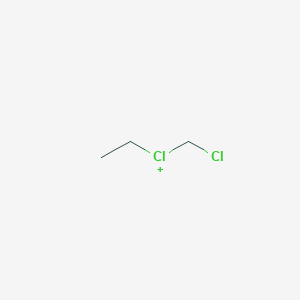
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)

